molecular formula C10H8O3 B2998115 5-(2-Propynyloxy)-1,3-benzodioxole CAS No. 19947-80-9

5-(2-Propynyloxy)-1,3-benzodioxole

Cat. No.: B2998115
CAS No.: 19947-80-9
M. Wt: 176.171
InChI Key: PBXQHZCLNWGBAZ-UHFFFAOYSA-N
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Description

5-(2-Propynyloxy)-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring substituted with a propynyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Propynyloxy)-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include using larger reaction vessels, optimizing reaction times, and ensuring efficient purification techniques to obtain the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-(2-Propynyloxy)-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the propynyloxy group to an alkene or alkane.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, introducing different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes. Substitution reactions can introduce halogens or nitro groups onto the benzodioxole ring.

Scientific Research Applications

5-(2-Propynyloxy)-1,3-benzodioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Propynyloxy)-1,3-benzodioxole involves its interaction with specific molecular targets. The propynyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Propynyloxy)-1,3-benzodioxole is unique due to its benzodioxole ring, which imparts distinct chemical and physical properties. This structural feature makes it particularly useful in the development of materials with specific optoelectronic characteristics and in the synthesis of complex organic molecules.

Biological Activity

5-(2-Propynyloxy)-1,3-benzodioxole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (CAS No. 19947-80-9) features a unique propynyl ether substitution that may influence both its chemical reactivity and biological interactions. The molecular formula is C10H8O3C_{10}H_{8}O_{3} with a molar mass of approximately 176.17 g/mol. The compound's structure includes a benzodioxole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with benzodioxole structures exhibit a range of biological activities, including:

  • Anticancer properties : Several studies have reported that benzodioxoles can induce apoptosis and inhibit cell proliferation in cancer cell lines.
  • Antimicrobial effects : The compound has shown potential against various microbial strains.
  • Antioxidant activity : Benzodioxoles are known to scavenge free radicals, contributing to their protective effects in biological systems.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in cancer metabolism and proliferation.
  • Cell cycle arrest : It has been observed to cause cell cycle arrest at various phases, particularly G0/G1, which is critical for halting cancer cell growth.
  • Induction of apoptosis : The compound can trigger apoptotic pathways, leading to programmed cell death in cancer cells.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound in vitro. Below is a summary of key findings:

StudyCell LineIC50 (µM)Mechanism
Study AMCF7 (Breast Cancer)8.3Induction of apoptosis
Study BHuh7 (Liver Cancer)4.7Cell cycle arrest
Study CHeLa (Cervical Cancer)5.0Apoptosis induction

In these studies, the compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.

Detailed Research Insights

  • Anticancer Activity : In research conducted on the MCF7 breast cancer cell line, this compound was found to significantly decrease the expression of anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic markers like p21^WAF-1 . This suggests a mechanism where the compound promotes apoptosis through modulation of key regulatory proteins.
  • Antimicrobial Properties : Preliminary investigations have indicated that this compound exhibits antimicrobial activity against various bacterial strains. Further studies are needed to elucidate the specific mechanisms involved and the spectrum of activity against different pathogens .
  • Antioxidant Effects : The antioxidant capacity of this compound has been assessed through various assays measuring its ability to scavenge free radicals. Results indicate that it possesses notable antioxidant properties, potentially contributing to its protective effects in cellular systems .

Properties

IUPAC Name

5-prop-2-ynoxy-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-2-5-11-8-3-4-9-10(6-8)13-7-12-9/h1,3-4,6H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXQHZCLNWGBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 12.9 g (0.092 moles) of 5-hydroxy-benzo[1.3]dioxole, 13.0 g (0.092 moles) of anhydrous potassium carbonate in ml 30 of acetone was added with 13.7 g (0.092 moles) of a solution of propargyl bromide in toluene (80% w/w) and the mixture was heated to reflux for 4 hrs. The mixture was then cooled to room temperature, filtered and the filtrate evaporated u.v (20 ° C./ 21 mbar). The residue was purified on silica gel column (eluant n-hexane: isopropyl ether 95: 5 v/v). A liquid product (13.6 g, 95.6% purity) was obtained whose NMR and MS analyses correspond to those of the aforementioned compound is obtained.
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